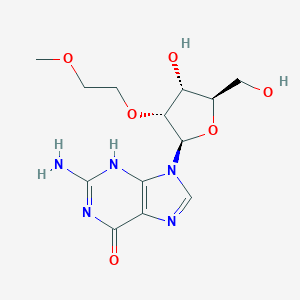

2'-O-(2-Methoxyethyl)guanosine

Vue d'ensemble

Description

“2’-O-(2-Methoxyethyl)guanosine” is a guanosine derivative . It can be produced by enzymatic conversion (adenosine deaminase) from 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside . It is neither effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .

Synthesis Analysis

The synthesis of 2’-O-(2-Methoxyethyl)guanosine involves the reaction of 2-aminoadenosine with methylsulfonyl chloride . A study has described the discovery of a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase. Engineering of the gate to reduce steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of 2’-modified RNA oligomers .

Molecular Structure Analysis

The molecular formula of 2’-O-(2-Methoxyethyl)guanosine is C13H19N5O6 . The exact mass is 341.13 and the molecular weight is 341.320 .

Chemical Reactions Analysis

2’-O-(2-Methoxyethyl)guanosine can be used as a building block for cross-linking oligonucleotides . It is produced by enzymatic conversion (adenosine deaminase) from 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside .

Physical And Chemical Properties Analysis

The molecular weight of 2’-O-(2-Methoxyethyl)guanosine is 341.32 g/mol . The computed properties include a molecular formula of C13H19N5O6 .

Applications De Recherche Scientifique

Structural Characteristics of 2’-O-(2-Methoxyethyl)-Modified Nucleic Acids

- Summary of Application : The structure and physical properties of 2’-sugar substituted O-(2-methoxyethyl) (MOE) nucleic acids have been studied using molecular dynamics simulations .

- Methods of Application : Nanosecond simulations on the duplex MOE [CCAACGTTGG]-r [CCAACGUUGG] in aqueous solution have been carried out using the particle mesh Ewald method .

- Results or Outcomes : The presence of the 2’ substitution appears to lock the sugars in the C3’ endo conformation, causing the duplex to adopt a stable A-form geometry .

Synthesis of 2’-O-Methyl- and 2’-O-(2-Methoxyethyl)-RNA

- Summary of Application : A two-residue nascent-strand steric gate controls the synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA .

- Methods of Application : Engineering of the gate to reduce steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of 2’-modified RNA oligomers .

- Results or Outcomes : This enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs, and the elaboration of mixed 2’OMe-/ MOE-RNA aptamers with high affinity for vascular endothelial growth factor .

Building Block for Cross-Linking Oligonucleotides

- Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a guanosine derivative that can be used as a building block for cross-linking oligonucleotides .

- Methods of Application : This compound is isolated from the reaction of 2-aminoadenosine with methylsulfonyl chloride .

- Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine can be used in the construction of cross-linked oligonucleotides .

Enzymatic Conversion Product

- Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a product of enzymatic conversion from 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside .

- Methods of Application : The conversion is carried out by the enzyme adenosine deaminase .

- Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine is not effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .

Building Block for Cross-Linking Oligonucleotides

- Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a guanosine derivative that can be used as a building block for cross-linking oligonucleotides .

- Methods of Application : This compound is isolated from the reaction of 2-aminoadenosine with methylsulfonyl chloride .

- Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine can be used in the construction of cross-linked oligonucleotides .

Enzymatic Conversion Product

- Summary of Application : 2’-O-(2-Methoxyethyl)guanosine is a product of enzymatic conversion from 2’-O-(2-methoxyethyl)-2,6-diaminopurine riboside .

- Methods of Application : The conversion is carried out by the enzyme adenosine deaminase .

- Results or Outcomes : The resulting 2’-O-(2-Methoxyethyl)guanosine is not effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O6/c1-22-2-3-23-9-8(20)6(4-19)24-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBJSLIKOKFHE-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452347 | |

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-(2-Methoxyethyl)guanosine | |

CAS RN |

473278-54-5 | |

| Record name | 2'-O-(2-Methoxyethyl)guanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-(2-METHOXYETHYL)GUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509W6DE18G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)